2-{2-bromo-6-ethoxy-4-[(4H-1,2,4-triazol-4-ylamino)methyl]phenoxy}-N-(tert-butyl)acetamide 2-{2-bromo-6-ethoxy-4-[(4H-1,2,4-triazol-4-ylamino)methyl]phenoxy}-N-(tert-butyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0985807
InChI: InChI=1S/C17H24BrN5O3/c1-5-25-14-7-12(8-21-23-10-19-20-11-23)6-13(18)16(14)26-9-15(24)22-17(2,3)4/h6-7,10-11,21H,5,8-9H2,1-4H3,(H,22,24)
SMILES: CCOC1=C(C(=CC(=C1)CNN2C=NN=C2)Br)OCC(=O)NC(C)(C)C
Molecular Formula: C17H24BrN5O3
Molecular Weight: 426.3 g/mol

2-{2-bromo-6-ethoxy-4-[(4H-1,2,4-triazol-4-ylamino)methyl]phenoxy}-N-(tert-butyl)acetamide

CAS No.:

Cat. No.: VC0985807

Molecular Formula: C17H24BrN5O3

Molecular Weight: 426.3 g/mol

* For research use only. Not for human or veterinary use.

2-{2-bromo-6-ethoxy-4-[(4H-1,2,4-triazol-4-ylamino)methyl]phenoxy}-N-(tert-butyl)acetamide -

Specification

Molecular Formula C17H24BrN5O3
Molecular Weight 426.3 g/mol
IUPAC Name 2-[2-bromo-6-ethoxy-4-[(1,2,4-triazol-4-ylamino)methyl]phenoxy]-N-tert-butylacetamide
Standard InChI InChI=1S/C17H24BrN5O3/c1-5-25-14-7-12(8-21-23-10-19-20-11-23)6-13(18)16(14)26-9-15(24)22-17(2,3)4/h6-7,10-11,21H,5,8-9H2,1-4H3,(H,22,24)
Standard InChI Key IXWQPMISFCBYTP-UHFFFAOYSA-N
SMILES CCOC1=C(C(=CC(=C1)CNN2C=NN=C2)Br)OCC(=O)NC(C)(C)C
Canonical SMILES CCOC1=C(C(=CC(=C1)CNN2C=NN=C2)Br)OCC(=O)NC(C)(C)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator